2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCWNCJRRAUCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323101 | |
| Record name | 2-fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-78-5 | |
| Record name | NSC403040 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 5 4 Fluoro 2 Hydroxyphenyl Phenol and Structural Analogues
Strategies for Aromatic Fluorination in Phenolic Scaffolds.
The introduction of fluorine onto an aromatic ring, particularly in the presence of a hydroxyl group, presents a unique set of challenges due to the reactivity of the phenol (B47542) moiety. Several strategies have been developed to achieve regioselective fluorination of these scaffolds.
Regioselective Direct Fluorination Techniques.
Direct C-H fluorination of phenols is a desirable but challenging transformation. The high reactivity of elemental fluorine often leads to a lack of selectivity and potential degradation of the starting material. Consequently, milder and more selective electrophilic fluorinating reagents have been developed. Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly used for the fluorination of electron-rich aromatic compounds like phenols. However, controlling the regioselectivity (ortho- vs. para-fluorination) can be difficult and often results in mixtures of products. The directing effect of the hydroxyl group typically favors substitution at the ortho and para positions. To overcome this, directing group strategies can be employed to achieve site-selective C-H bond fluorination of phenols. For instance, a removable 2-pyridyloxy group can act as an auxiliary to direct the fluorination to a specific position.
A significant challenge in the direct fluorination of phenols is the potential for dearomatization, leading to the formation of fluorinated cyclohexadienones. This is particularly problematic when attempting to introduce fluorine at the para-position. Recent advancements have utilized I(I)/I(III) catalysis to achieve para-selective dearomative fluorination of phenols, providing access to these fluorinated cyclohexadienone structures. While this may not be the desired outcome for synthesizing 2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, it highlights a potential competing pathway that must be considered and controlled.
Deoxyfluorination of Phenols and Phenol Derivatives.
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, offers a powerful alternative to direct C-H fluorination. This method is particularly useful as it leverages the inherent reactivity of the phenolic hydroxyl group. A variety of reagents have been developed for this transformation, with PhenoFluor™ and its derivatives being prominent examples. These reagents can convert phenols to aryl fluorides in a one-step ipso-substitution. The reaction is compatible with a wide range of functional groups and can be applied to complex molecules in late-stage functionalization strategies.
The mechanism of deoxyfluorination with reagents like PhenoFluor™ is proposed to proceed through the formation of a 2-phenoxyimidazolium bifluoride salt. This intermediate then undergoes nucleophilic attack by fluoride (B91410) to yield the aryl fluoride and a urea (B33335) byproduct. The reaction conditions, including the choice of solvent and base, can significantly influence the efficiency of the fluorination. For instance, electron-deficient phenols tend to react more readily than electron-rich phenols.
Another approach involves the conversion of phenols to aryl fluorosulfonates, which can then undergo nucleophilic fluorination. This two-step process allows for the deoxyfluorination of a broad range of electronically diverse phenols under relatively mild conditions. The use of sulfuryl fluoride (SO₂F₂) to generate the aryl fluorosulfonate intermediate, followed by reaction with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F), has proven effective.
Table 1: Comparison of Deoxyfluorination Reagents for Phenols
| Reagent | Typical Substrates | Advantages | Disadvantages |
|---|---|---|---|
| PhenoFluor™ | Electron-rich and electron-deficient phenols | One-step process, good functional group tolerance, suitable for late-stage functionalization | Can be moisture sensitive, stoichiometric urea byproduct |
| PyFluor | Alcohols and phenols | Bench-stable solid, good for deoxyfluorination of alcohols | May require optimization for specific phenol substrates |
| SO₂F₂ / NMe₄F | Electronically diverse phenols | Inexpensive reagents, scalable, wide substrate scope | Involves a gaseous reagent (SO₂F₂), two-step process |
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Arenes.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of arene functionalization and a common method for introducing fluorine. In a typical SNAr reaction, a leaving group on an electron-deficient aromatic ring is displaced by a nucleophile. To synthesize a fluorinated phenol via SNAr, one might start with a dihalobenzene or a nitro-substituted halobenzene and use a fluoride source as the nucleophile. For the reaction to be facile, the aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.
The reactivity of the leaving group generally follows the order F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. While traditional SNAr reactions often require harsh conditions (high temperatures, polar aprotic solvents), recent advancements have focused on developing milder methods. This includes the use of phase-transfer catalysts or highly reactive fluoride sources to facilitate the reaction at lower temperatures.
For the synthesis of fluorinated phenols, a protecting group strategy for the hydroxyl group may be necessary to prevent it from acting as a competing nucleophile. Alternatively, the hydroxyl group can be introduced after the fluorination step. A key challenge in applying SNAr to the synthesis of complex molecules is the potential for multiple reactive sites, leading to issues with regioselectivity.
Construction of the Biphenyl (B1667301) Linkage in this compound.
The formation of the C-C bond between the two aromatic rings is a critical step in the synthesis of biphenyl compounds. Palladium-catalyzed cross-coupling reactions are the most widely used methods for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling).
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, including the synthesis of biaryl compounds. This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base.
For the synthesis of fluorinated biphenyls, the Suzuki-Miyaura coupling has been successfully applied. The reaction can be performed with fluorinated aryl halides and/or fluorinated arylboronic acids. The presence of fluorine substituents can influence the reactivity of the coupling partners. For instance, electron-withdrawing fluorine atoms can enhance the oxidative addition step of the catalytic cycle. However, highly fluorinated substrates can sometimes be challenging due to their electronic properties.
The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. A variety of phosphine (B1218219) ligands have been developed to stabilize the palladium catalyst and promote efficient coupling. The reaction is generally tolerant of a wide range of functional groups, including hydroxyl groups, making it suitable for the synthesis of biphenylphenols. However, protection of the phenol may be necessary in some cases to prevent side reactions.
Table 2: Key Parameters in Suzuki-Miyaura Coupling for Fluorinated Biphenyls
| Parameter | Role in the Reaction | Common Examples |
|---|---|---|
| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Stabilizes the catalyst, influences reactivity and selectivity | PPh₃, SPhos, XPhos |
| Base | Activates the boronic acid, facilitates transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Solubilizes reactants, influences reaction rate | Toluene, Dioxane, THF/H₂O |
Other Carbon-Carbon Bond Formation Methodologies for Biphenyl Systems.
While the Suzuki-Miyaura coupling is predominant, other methods for constructing biphenyl linkages are also available. The Ullmann reaction, one of the oldest methods for biaryl synthesis, involves the copper-mediated coupling of two aryl halides. Although it often requires harsh reaction conditions (high temperatures), it can be effective for the synthesis of symmetrical and unsymmetrical biphenyls, including fluorinated derivatives.
The Negishi coupling, which utilizes an organozinc reagent as the nucleophile, is another powerful palladium-catalyzed cross-coupling reaction for C-C bond formation. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for less reactive aryl halides.
More recently, methods involving direct C-H activation have emerged as an attractive alternative to traditional cross-coupling reactions. These methods aim to form the biaryl bond by directly coupling two C-H bonds, thus avoiding the need for pre-functionalized starting materials (halides, boronic acids, etc.). While still an area of active research, C-H activation strategies hold great promise for more atom-economical and environmentally friendly syntheses of biphenyls.
Multi-Step Synthetic Sequences and Optimization for the Target Compound
A plausible and efficient multi-step synthetic route for this compound centers around the formation of the biaryl C-C bond, which is a key structural feature of the molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov
The proposed synthetic sequence involves the following key steps:
Preparation of Protected Precursors: To prevent unwanted side reactions, the hydroxyl groups of the phenolic precursors are protected, typically as methyl ethers. The required precursors are 1-bromo-2-fluoro-5-methoxybenzene and 4-fluoro-2-methoxyphenylboronic acid. These starting materials are commercially available or can be synthesized using established methods. For instance, 1-bromo-2-fluoro-4-methoxybenzene can be prepared from 2-fluoro-4-methoxybenzoic acid. rsc.org 2-Fluoro-5-methoxyphenylboronic acid is also a known compound.
Deprotection: The final step is the removal of the methyl protecting groups to reveal the free hydroxyl groups of the target compound, this compound. This is commonly achieved by treatment with a strong acid, such as hydrobromic acid or boron tribromide.
A detailed representation of this synthetic approach is outlined below:
Step 1: Suzuki-Miyaura Coupling
Reaction of 1-bromo-2-fluoro-5-methoxybenzene with 4-fluoro-2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base to yield the protected biphenyl intermediate.
Step 2: Demethylation
Cleavage of the methyl ethers using a demethylating agent to afford the final product.
Optimization of the Suzuki-Miyaura Coupling:
The yield and purity of the coupled product are highly dependent on the reaction conditions. Based on analogous Suzuki-Miyaura couplings of fluorinated aryl halides and boronic acids, a set of optimized conditions can be proposed. acs.orgugr.es
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | These are commonly used and effective catalysts for Suzuki couplings. nih.gov |
| Ligand | P(t-Bu)₃ or SPhos | Electron-rich and bulky phosphine ligands are often beneficial for the coupling of sterically hindered or electron-deficient substrates. rsc.org |
| Base | K₂CO₃ or CsF | A base is required to activate the boronic acid. The choice of base can significantly impact the reaction rate and yield. nih.gov |
| Solvent | Toluene/Water or Dioxane/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-100 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
Through systematic variation of these parameters, the yield of the coupling reaction can be maximized, and the formation of byproducts can be minimized. Purification of the intermediate and final products is typically achieved through column chromatography.
Emerging Technologies in Fluorinated Phenol Synthesis for Enhanced Yield and Purity
Recent advancements in chemical synthesis offer promising avenues for improving the efficiency, yield, and purity of fluorinated phenols and their derivatives. These emerging technologies often provide better control over reaction parameters and can lead to more sustainable and scalable processes.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net For the synthesis of this compound, microwave-assisted Suzuki-Miyaura coupling can be particularly advantageous. nih.govacs.org
| Advantage | Description |
| Rapid Heating | Microwaves directly heat the reaction mixture, leading to a rapid and uniform temperature increase. This can significantly accelerate the reaction rate. |
| Higher Yields | The rapid heating can minimize the formation of side products, leading to higher yields of the desired product. |
| Improved Purity | Cleaner reaction profiles often simplify the purification process. |
| Scalability | Microwave reactors are available in various sizes, allowing for both small-scale optimization and larger-scale production. |
A comparative study of conventional heating versus microwave-assisted synthesis for the Suzuki-Miyaura coupling step would likely demonstrate the superiority of the microwave approach in terms of reaction time and efficiency.
Flow Chemistry:
Continuous flow chemistry is another transformative technology that offers significant advantages over traditional batch processing, particularly for reaction optimization and scale-up. bcrec.idriken.jp In a flow chemistry setup, reactants are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org
The application of flow chemistry to the Suzuki-Miyaura coupling for the synthesis of the target compound could offer several benefits:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with exothermic reactions or the use of hazardous reagents.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, leading to more consistent and reproducible results.
Rapid Optimization: Automated flow chemistry systems can rapidly screen a wide range of reaction conditions, significantly accelerating the optimization process.
Seamless Integration: Flow chemistry can be integrated with in-line purification techniques, enabling a continuous and automated synthesis and purification process. rsc.org
Photoredox Catalysis:
Visible-light photoredox catalysis has gained significant attention as a mild and powerful method for forming C-C bonds. organic-chemistry.org This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to activate substrates for coupling reactions. While traditional Suzuki-Miyaura couplings are highly effective, photoredox catalysis offers an alternative pathway that can sometimes proceed under even milder conditions and with different substrate scope. The application of photoredox catalysis to the synthesis of fluorinated biaryls is an active area of research and could provide a novel and efficient route to the target compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 4 Fluoro 2 Hydroxyphenyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.
NMR spectroscopy serves as a powerful tool for the precise mapping of the molecular framework of 2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, allowing for the unambiguous assignment of its proton, carbon, and fluorine nuclei.
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons and the hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine and hydroxyl substituents. Protons ortho and para to the electron-withdrawing fluorine atoms are expected to be deshielded and resonate at higher chemical shifts, while those ortho and para to the electron-donating hydroxyl groups will be shielded and appear at lower chemical shifts.
The hydroxyl protons are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding effects. modgraph.co.ukthieme-connect.deresearchgate.net The presence of intramolecular hydrogen bonding can lead to a downfield shift of the hydroxyl proton signals. The coupling between protons and adjacent fluorine atoms (²JHF, ³JHF, and ⁴JHF) will result in characteristic splitting patterns, further aiding in the assignment of the aromatic signals.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-3 | 6.8 - 7.2 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 1-2 |
| H-4 | 6.9 - 7.3 | ddd | ³JHH ≈ 8-9, ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |
| H-6 | 6.7 - 7.1 | dd | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |
| H-3' | 6.6 - 7.0 | ddd | ³JHH ≈ 8-9, ⁴JHF ≈ 1-2, ⁴JHH ≈ 2-3 |
| H-5' | 6.5 - 6.9 | ddd | ³JHH ≈ 8-9, ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |
| H-6' | 6.7 - 7.1 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 1-2 |
| 2-OH | 5.0 - 7.0 | br s | - |
| 2'-OH | 5.0 - 7.0 | br s | - |
Note: The predicted values are based on the analysis of structurally similar fluorinated phenols and biphenyl (B1667301) compounds. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comresearchgate.net
The ¹³C NMR spectrum will provide a detailed map of the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are significantly influenced by the attached substituents. Carbons directly bonded to fluorine atoms (C-F) will exhibit large one-bond coupling constants (¹JCF), typically in the range of 240-260 Hz, and will appear as doublets. Carbons that are two or three bonds away from a fluorine atom will show smaller coupling constants (²JCF and ³JCF).
The carbons bearing the hydroxyl groups (C-OH) are expected to resonate in the downfield region of the aromatic spectrum. The quaternary carbons involved in the biphenyl linkage will also have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants
| Carbon | Predicted Chemical Shift (ppm) | Predicted ¹JCF (Hz) | Predicted ²JCF / ³JCF (Hz) |
|---|---|---|---|
| C-1 | 120 - 125 | - | ²JCF ≈ 20-25 |
| C-2 | 150 - 155 | ¹JCF ≈ 240-250 | - |
| C-3 | 115 - 120 | - | ²JCF ≈ 20-25 |
| C-4 | 125 - 130 | - | ³JCF ≈ 5-10 |
| C-5 | 135 - 140 | - | - |
| C-6 | 110 - 115 | - | ³JCF ≈ 5-10 |
| C-1' | 120 - 125 | - | - |
| C-2' | 150 - 155 | - | - |
| C-3' | 110 - 115 | - | ²JCF ≈ 20-25 |
| C-4' | 155 - 160 | ¹JCF ≈ 245-255 | - |
| C-5' | 115 - 120 | - | ²JCF ≈ 20-25 |
| C-6' | 120 - 125 | - | ³JCF ≈ 5-10 |
Note: The predicted values are based on the analysis of structurally similar fluorinated phenols and biphenyl compounds. researchgate.net
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of the fluorine atoms. rsc.orgwikipedia.org The two fluorine atoms in this compound are in distinct chemical environments and are expected to give rise to two separate signals in the ¹⁹F NMR spectrum. nih.govnih.gov The chemical shifts will be influenced by the substitution pattern on the respective phenyl rings.
The fluorine at the 2-position is ortho to a hydroxyl group and a phenyl group, while the fluorine at the 4'-position is ortho to a proton and meta to a hydroxyl group. These differing environments will lead to different resonance frequencies. Furthermore, coupling to nearby protons will result in fine structure for each fluorine signal, providing additional structural information.
Table 3: Predicted ¹⁹F NMR Chemical Shifts
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| F-2 | -130 to -145 | ddd |
| F-4' | -110 to -125 | ddd |
Note: Chemical shifts are referenced to CFCl₃. The predicted values are based on data for various fluorophenols. nih.govthermofisher.com
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis.
Vibrational spectroscopy provides valuable information about the functional groups and bonding within the molecule.
The IR and Raman spectra of this compound will be characterized by distinct bands corresponding to the phenolic O-H and the C-F stretching vibrations. The O-H stretching vibrations are typically observed as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum. The breadth of this band is indicative of hydrogen bonding.
The C-F stretching vibrations give rise to strong absorption bands in the IR spectrum, typically in the range of 1100-1300 cm⁻¹. aip.org The exact positions of these bands will be influenced by the electronic environment of the C-F bonds.
Table 4: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3500 | Broad, Strong (IR) |
| C-H stretch (aromatic) | 3000 - 3100 | Medium (IR), Strong (Raman) |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-F stretch | 1100 - 1300 | Strong (IR) |
| O-H bend | 1300 - 1400 | Medium |
| C-O stretch | 1200 - 1260 | Strong |
Note: The predicted values are based on the analysis of structurally similar fluorinated phenols. nih.govacs.orgunige.chresearchgate.net
The presence of hydroxyl and fluorine substituents in ortho positions on the phenyl rings creates the potential for intramolecular hydrogen bonding (O-H···F and O-H···O). rsc.orgresearchgate.net Theoretical studies on 2-fluorophenol (B130384) suggest that the intramolecular O-H···F hydrogen bond is weak. rsc.org However, in the case of this compound, the specific geometry and the presence of two hydroxyl groups may facilitate more complex hydrogen bonding networks.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms the molecular formula C₁₂H₈F₂O₂. vulcanchem.com
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to the exact molecular weight of the compound. The high-resolution mass spectrum would provide the precise mass, confirming the elemental composition. The molecular weight of this compound is 222.19 g/mol . vulcanchem.com
Key expected fragmentation pathways would include:
Loss of Carbon Monoxide (CO): A common fragmentation pathway for phenols involves the loss of a CO molecule from the molecular ion.
Loss of a Formyl Radical (CHO): Cleavage involving the hydroxyl group and the adjacent ring carbon can lead to the elimination of a CHO radical.
Cleavage of the Biphenyl Bond: The C-C bond linking the two phenyl rings can rupture, leading to fragments corresponding to the individual substituted phenyl ions.
Elimination of HF: The presence of fluorine atoms allows for the possibility of HF elimination from various fragment ions.
The analysis of the relative abundances of these and other fragment ions would provide valuable information for confirming the structure of the molecule.
Interactive Data Table: Predicted Mass Spectrometry Fragments Below is a table of predicted key ions for this compound.
| Ion | Predicted m/z (Mass-to-Charge Ratio) | Description |
| [C₁₂H₈F₂O₂]⁺ | 222.19 | Molecular Ion ([M]⁺) |
| [C₁₁H₈F₂O]⁺ | 194.19 | Loss of Carbon Monoxide (CO) |
| [C₁₁H₇F₂O]⁺ | 193.18 | Loss of Formyl Radical (CHO) |
| [C₆H₄FO]⁺ | 111.09 | Fragment from biphenyl cleavage |
| [C₆H₃F₂O]⁺ | 129.08 | Fragment from biphenyl cleavage |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
As of this writing, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its solid-state structure, such as unit cell parameters, space group, and atomic coordinates, are not available.
Were a suitable single crystal of this compound to be grown and analyzed, the X-ray diffraction data would reveal several key structural features:
Molecular Conformation: The dihedral angle between the two phenyl rings would be precisely determined, indicating the degree of twisting around the central C-C bond. This conformation is influenced by steric hindrance between adjacent atoms and potential intramolecular interactions.
Intramolecular Hydrogen Bonding: The analysis would confirm the presence and geometry of intramolecular hydrogen bonds, for instance, between a hydroxyl group and a nearby fluorine atom on the same ring or across the biphenyl linkage.
Intermolecular Interactions: The crystal packing would be elucidated, showing how individual molecules interact with each other in the crystal lattice. This includes identifying intermolecular hydrogen bonds involving the hydroxyl groups and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the physical properties of the solid material.
Interactive Data Table: Hypothetical Crystallographic Parameters This table illustrates the type of data that would be obtained from a single crystal X-ray diffraction experiment. The values are placeholders and not experimental data.
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = X.XXX |
| α, β, γ (°) | The angles between the unit cell axes. | β = XX.XX |
| Volume (ų) | The volume of the unit cell. | XXX.X |
| Z | The number of molecules in the unit cell. | 4 |
| R-factor | A measure of the agreement between the model and data. | < 0.05 |
Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 4 Fluoro 2 Hydroxyphenyl Phenol
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of 2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol, DFT calculations would be instrumental in determining its fundamental electronic properties and three-dimensional structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are crucial for understanding the chemical reactivity of a molecule. DFT calculations would provide the energies and spatial distributions of the HOMO and LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. The distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated from the total electron density and is useful for predicting how a molecule will interact with other charged species. The MEP map of this compound would show regions of negative potential (electron-rich areas, typically around the electronegative oxygen and fluorine atoms) and positive potential (electron-poor areas, typically around the hydrogen atoms of the hydroxyl groups and the aromatic rings). This information is valuable for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions.
Prediction of Spectroscopic Parameters (Vibrational Frequencies and Chemical Shifts)
Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations could predict its vibrational (infrared and Raman) frequencies and nuclear magnetic resonance (NMR) chemical shifts. The calculated vibrational frequencies would correspond to the different modes of vibration within the molecule, such as the stretching and bending of C-H, O-H, C-F, and C-C bonds. The predicted NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei would provide valuable information for the structural elucidation of the compound.
Theoretical Insights into Intramolecular Interactions and Fluorine Substituent Effects
A key aspect of a computational study on this compound would be to gain theoretical insights into the intramolecular interactions and the effects of the fluorine substituents. As mentioned, intramolecular hydrogen bonding between the hydroxyl and fluorine groups is likely to play a significant role in determining the molecule's conformation and properties. The fluorine atoms, being highly electronegative, would also exert strong inductive effects, influencing the charge distribution and reactivity of the aromatic rings. Computational analysis could quantify the strength of these interactions and elucidate how the positions of the fluorine atoms modulate the electronic properties of the entire molecule.
Reactivity and Mechanistic Pathways of 2 Fluoro 5 4 Fluoro 2 Hydroxyphenyl Phenol
Chemical Transformations Involving Phenolic Hydroxyl Groups
The phenolic hydroxyl (-OH) groups are primary sites of chemical reactivity in the molecule. They are acidic and their lone pairs of electrons strongly activate the aromatic rings towards electrophilic attack.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. researchgate.netacs.org The rate and regioselectivity (the position of substitution) are heavily influenced by the substituents already present on the ring. organicchemistrytutor.comlibretexts.org
Substitution is expected to occur at the positions ortho and para to the hydroxyl groups. Given the existing substitution pattern, the most probable sites for electrophilic attack are the positions ortho to the hydroxyl groups that are not already occupied. Steric hindrance may influence the ratio of ortho to para products. For example, in a nitration reaction, the electrophile (NO₂⁺) would preferentially add to the positions activated by the hydroxyl groups.
| Substituent | Effect on Reactivity | Directing Influence | Mechanism of Influence |
|---|---|---|---|
| Hydroxyl (-OH) | Strongly Activating | Ortho, Para | Strong π-donation (resonance) outweighs inductive withdrawal. |
| Fluorine (-F) | Deactivating | Ortho, Para | Strong σ-withdrawal (induction) outweighs moderate π-donation (resonance). csbsju.edu |
Phenols, particularly those with multiple hydroxyl groups, are susceptible to oxidation. jove.com The presence of two hydroxyl groups in this compound makes it prone to oxidation to form quinone-type structures. The oxidation process typically involves the loss of two electrons and two protons from the aromatic ring system. jove.com
The reaction can be initiated by various oxidizing agents and often proceeds through a semiquinone radical intermediate. jove.com Depending on the reaction conditions and the relative positions of the hydroxyl groups, different quinones can be formed. For this molecule, oxidation could potentially lead to the formation of an ortho-quinone or a para-quinone, depending on which ring is oxidized. nih.gov The oxidation of phenols to quinones is a key process in both synthetic chemistry and biological systems, where quinone structures are involved in electron transport chains. jove.comacs.org
The acidic protons of the phenolic hydroxyl groups can be readily removed by a base to form nucleophilic phenoxide ions. These phenoxides can then participate in substitution reactions to form ethers and esters.
Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols. wikipedia.org In this process, the phenol (B47542) is treated with a base such as sodium hydroxide (B78521) or potassium carbonate to generate the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield an ether. gordon.edufrancis-press.com Both hydroxyl groups in this compound can potentially undergo etherification.
Esterification: Phenols can be converted to esters by reacting them with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides, in the presence of a base like pyridine. The base serves to neutralize the HCl byproduct and catalyze the reaction. This reaction results in the formation of a phenyl ester.
| Reaction Type | Generic Reagents | Product Type | General Mechanism |
|---|---|---|---|
| Etherification (Williamson) | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | Aryl Ether (Ar-O-R) | Nucleophilic substitution (Sₙ2) of a phenoxide on an alkyl halide. wikipedia.org |
| Esterification | Acyl Chloride (R-COCl) / Base (e.g., Pyridine) | Aryl Ester (Ar-O-COR) | Nucleophilic acyl substitution. |
Reactivity of the Fluorinated Aromatic Rings
The fluorine atoms attached to the aromatic rings significantly modulate the electronic properties and reactivity of the molecule.
While the rings are deactivated by fluorine, the potent activating effect of the hydroxyl groups largely counteracts this, making electrophilic aromatic substitution feasible. pitt.edu Furthermore, the high electron density withdrawn by fluorine atoms makes polyfluorinated aromatic compounds susceptible to Nucleophilic Aromatic Substitution (SₙAr). nih.govresearchgate.net In an SₙAr reaction, a strong nucleophile attacks an electron-poor aromatic ring and displaces a leaving group, in this case, a fluoride (B91410) ion. This type of reaction typically requires forcing conditions or the presence of strong electron-withdrawing groups ortho or para to the fluorine being displaced. mdpi.com
The molecule can potentially undergo reactions that either add more fluorine atoms or remove existing ones.
Further Fluorination: Additional fluorine atoms can be introduced onto the aromatic rings via electrophilic fluorination. quora.com Modern fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are electrophilic sources of fluorine ("F⁺") that can react with electron-rich aromatic rings. wikipedia.orgmdpi.com The regioselectivity of this reaction would again be dictated by the powerful ortho, para-directing ability of the hydroxyl groups, targeting the remaining activated positions. It is important to note that the electrophilic fluorination of phenols can sometimes lead to dearomatization as a competing pathway. wikipedia.orgarkat-usa.org
Defluorination: The removal of fluorine from an aromatic ring is challenging due to the exceptional strength of the carbon-fluorine bond. However, two primary strategies exist:
Nucleophilic Deoxyfluorination: This is not a defluorination of the existing C-F bonds but rather a conversion of the phenolic C-OH bonds into C-F bonds. This process, known as deoxyfluorination, transforms a phenol into a fluoroarene. nih.gov Reagents like PhenoFluor® or protocols involving sulfuryl fluoride (SO₂F₂) can achieve this transformation, effectively replacing the hydroxyl groups with fluorine atoms via an intermediate such as an aryl fluorosulfonate. researchgate.netumn.eduwur.nl
Reductive Defluorination: This process involves the cleavage of an existing C-F bond and its replacement with a C-H bond. Reductive defluorination is thermodynamically difficult and typically requires specialized catalytic systems, such as those involving transition metal complexes or microbial enzymes, and is more commonly studied in the context of environmental remediation of perfluorinated compounds. researchgate.netnih.govprinceton.edu
Table of Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| Pyridine |
| Sodium Hydroxide |
| Potassium Carbonate |
| Methyl Iodide |
| Ethyl Bromide |
| Selectfluor® (F-TEDA-BF₄) |
| Sulfuryl Fluoride |
Coordination Chemistry: this compound as a Ligand
The coordination chemistry of phenolic compounds is a vast and well-studied field, owing to their ability to form stable complexes with a wide range of metal ions. The introduction of fluorine atoms onto the phenolic backbone, as seen in this compound, can significantly modulate the electronic and steric properties of the ligand, thereby influencing its coordination behavior and the properties of the resulting metal complexes. While specific studies on the coordination of this compound are not extensively documented in publicly available literature, its behavior as a ligand can be inferred from the well-established principles of coordination chemistry and studies on structurally similar fluorinated biaryl and phenolic compounds.
This compound possesses two hydroxyl groups positioned on adjacent phenyl rings. This arrangement allows for several potential chelation modes with transition metal ions. The most probable coordination involves the deprotonation of the hydroxyl groups to form phenolate (B1203915) anions, which then act as Lewis bases, donating electron density to the metal center.
The relative positioning of the two hydroxyl groups in the biphenyl (B1667301) structure is crucial in determining the nature of the resulting metal complex. Depending on the rotational freedom around the carbon-carbon single bond connecting the two phenyl rings, the ligand can adopt different conformations to facilitate chelation.
A common chelation mode for dihydroxydiphenyl compounds involves the formation of a seven-membered chelate ring. In this arrangement, both hydroxyl groups coordinate to the same metal center, acting as a bidentate ligand. This mode of coordination is prevalent for various transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II). The stability of such complexes is governed by the chelate effect, where the formation of a ring structure enhances thermodynamic stability compared to coordination with monodentate ligands.
Alternatively, under certain steric or electronic conditions, or with specific metal-to-ligand ratios, this compound could also act as a bridging ligand, coordinating to two different metal centers. This can lead to the formation of polynuclear complexes or coordination polymers. In such a scenario, each hydroxyl group would coordinate to a separate metal ion.
Interactive Table: Plausible Chelation Modes of this compound
| Chelation Mode | Description | Potential Metal Ions | Resulting Structure |
| Bidentate Chelating | Both hydroxyl groups coordinate to a single metal ion, forming a seven-membered ring. | Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Fe(III) | Mononuclear complex |
| Monodentate Bridging | Each hydroxyl group coordinates to a different metal ion. | Various transition metals | Dinuclear or Polynuclear complex/Coordination polymer |
| Bidentate Bridging | Both hydroxyl groups of a single ligand molecule bridge two metal centers. | Can occur with larger metal ions or specific ligand conformations. | Polynuclear complex/Coordination polymer |
The formation of metal complexes with this compound would typically be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the final product's structure and composition. The deprotonation of the phenolic hydroxyl groups is often facilitated by the addition of a base.
The characterization of the resulting metal-phenolic coordination complexes would involve a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: The coordination of the phenolic oxygen to the metal ion would be evident by a shift in the O-H stretching frequency (typically observed around 3200-3600 cm⁻¹) upon deprotonation and coordination. New bands corresponding to the M-O stretching vibrations would also appear in the low-frequency region of the spectrum.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would provide information about the coordination geometry around the metal center. The position and intensity of the d-d transitions for transition metal complexes are sensitive to the ligand field environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand within the complex, especially for diamagnetic metal complexes like those of Zn(II). ¹⁹F NMR would be particularly useful to probe the electronic environment of the fluorine atoms upon coordination.
Elemental Analysis: This technique would be used to determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry.
Interactive Table: Expected Spectroscopic Data for a Hypothetical [M(L)₂] Complex (L = deprotonated this compound)
| Technique | Expected Observation | Information Gained |
| IR Spectroscopy | Disappearance of broad O-H stretch; Appearance of M-O stretch (e.g., 400-600 cm⁻¹) | Confirmation of deprotonation and M-O bond formation. |
| UV-Vis Spectroscopy | Shift in ligand-based π-π* transitions; Appearance of d-d transitions (for transition metals) | Information on coordination geometry and electronic structure. |
| ¹⁹F NMR Spectroscopy | Shift in the fluorine resonance compared to the free ligand. | Probes the change in the electronic environment around the fluorine atoms upon coordination. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected formula of the complex. | Confirmation of the molecular weight and composition of the complex. |
The presence of two fluorine atoms in this compound is expected to have a profound impact on its properties as a ligand.
Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl rings exerts a strong electron-withdrawing inductive effect (-I effect). acs.orgrsc.org This effect has several consequences:
Increased Acidity: The electron-withdrawing nature of fluorine stabilizes the phenolate anion formed upon deprotonation of the hydroxyl groups. This increases the acidity (lowers the pKa) of the phenolic protons, making the ligand more readily deprotonated at lower pH values. acs.org
Modulation of Donor Strength: The inductive withdrawal of electron density from the phenyl rings and, consequently, from the phenolate oxygen atoms, can reduce the Lewis basicity of the donor atoms. This might lead to weaker M-O bonds compared to non-fluorinated analogues.
Influence on Redox Properties: The electron-withdrawing fluorine atoms can make the metal center in the complex more electron-deficient, potentially altering its redox potential.
Conformational Preferences: The steric repulsion between the fluorine atoms and other parts of the ligand or adjacent ligands can influence the preferred conformation of the biphenyl backbone, potentially favoring a specific dihedral angle that is optimal for chelation.
Coordination Geometry: The steric bulk of the fluorine atoms, particularly those ortho to the coordinating hydroxyl groups, can influence the coordination number and geometry of the metal center. It may prevent the coordination of additional ligands or favor a specific stereochemistry.
Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding (C-H···F) and halogen bonding, which can play a role in the crystal packing of the metal complexes. fu-berlin.de
Applications of 2 Fluoro 5 4 Fluoro 2 Hydroxyphenyl Phenol As a Chemical Research Building Block
Intermediate in Complex Organic Synthesis
In the field of organic synthesis, 2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol is prized for its role as a versatile scaffold. The phenolic hydroxyl groups can be readily functionalized, while the fluorinated aromatic rings offer sites for various substitution and coupling reactions, enabling the construction of diverse and elaborate molecular frameworks. nbinno.com
Precursor for Advanced Fluorinated Aromatic Compounds
The introduction of fluorine atoms into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comresearchgate.net Fluorinated phenolic compounds are key starting materials for creating molecules with enhanced biological activity and stability. nbinno.com For instance, fluorinated phenols are used in the synthesis of complex fluorophores such as rhodamine and BODIPY dyes. nih.gov The synthesis of these dyes often involves the condensation of a fluorinated phenol (B47542) derivative with other reagents to build the core structure of the dye, illustrating how a building block like this compound can be integrated into larger, functional conjugated systems for applications in imaging and sensing. nih.gov
Construction of Polycyclic or Heterocyclic Architectures
The bifunctional nature of this compound, with reactive sites on both aromatic rings, makes it a suitable precursor for constructing complex ring systems. Phenolic compounds are frequently employed in reactions that form new heterocyclic rings. For example, multicomponent reactions, such as the Doebner quinoline (B57606) synthesis, utilize aniline (B41778) and aldehyde derivatives to construct complex heterocyclic scaffolds. mdpi.com While specific examples involving the title compound are not detailed, its structure is amenable to synthetic transformations where the hydroxyl groups direct reactions or participate in cyclization to form polycyclic or heterocyclic frameworks, such as derivatives of furan (B31954) or pyran. bohrium.com
Ligand in Homogeneous and Heterogeneous Catalysis
The two hydroxyl groups on the biphenyl (B1667301) structure of this compound make it an excellent candidate for use as a ligand in catalysis. These hydroxyl groups can coordinate with metal ions, forming stable complexes that can act as catalysts.
Design of Novel Organometallic Catalysts for Specific Reactions
Hydroxyphenyl moieties are integral components in the design of Schiff base ligands. These ligands are synthesized and then reacted with a series of transition metals to produce complexes with defined coordination geometries. nih.gov Such metal complexes, involving metals like copper, nickel, cobalt, and zinc, have shown promise as catalysts in reactions such as the oxidation of benzyl (B1604629) alcohol. nih.gov The bidentate nature of this compound allows it to chelate to a metal center, forming a stable organometallic complex that can be tailored for specific catalytic applications.
Development of Coordination Polymers and Metal-Phenolic Networks
Coordination polymers and metal-phenolic networks (MPNs) are materials formed through the self-assembly of metal ions and organic ligands. mdpi.com The abundant phenolic hydroxyl groups found in polyphenols are adept at forming coordination bonds with a wide variety of metal ions. mdpi.com The formation and properties of these networks are often highly dependent on factors such as pH. mdpi.com
This compound, with its two hydroxyl groups, can act as an organic linker, bridging metal ions to form extended one-, two-, or three-dimensional networks. mdpi.comnih.gov These materials have potential applications in diverse fields. For example, silver-based coordination polymers have been investigated for their excellent photocatalytic performance in the degradation of environmental pollutants. rsc.org The stable and well-defined structure of such networks makes them robust and reusable catalysts. rsc.org
The table below summarizes the potential catalytic applications derived from the compound's structure.
| Application Area | Relevant Structural Feature | Type of Catalytic System | Potential Metals |
| Homogeneous Catalysis | Two hydroxyl groups for chelation | Organometallic Complexes | Cu, Ni, Co, Zn, Mn |
| Heterogeneous Catalysis | Two hydroxyl groups acting as linkers | Coordination Polymers / MPNs | Ag, Fe, Al, Zr |
Advanced Materials Science Applications
The unique properties conferred by the fluorine atoms and the biphenolic structure make this compound a valuable component in the design of advanced materials. researchgate.net The incorporation of this compound into polymers or other functional materials can impart specific and desirable characteristics, such as altered thermal stability or unique optical properties. nbinno.com Its utility extends from the creation of specialized polymers to the development of functional nanomaterials through coordination chemistry. The ability to form metal-phenolic networks, as discussed previously, is a key application in materials science, leading to novel materials for catalysis, separation, and biomedical uses. mdpi.comnih.gov Furthermore, its role as a precursor to fluorinated fluorophores places it in the realm of optical materials development for sensing and bioimaging technologies. nih.gov
Building Block for Functional Polymers and Resins
The structure of this compound, featuring two phenolic hydroxyl groups, positions it as a valuable monomer for the synthesis of high-performance polymers, such as poly(arylene ether)s and polyimides, as well as specialty resins.
Functional Polymers:
Fluorinated bisphenols are frequently employed in the synthesis of advanced polymers through nucleophilic substitution polycondensation reactions. rsc.orgbit.edu.cn The incorporation of fluorine atoms into the polymer backbone can lead to significant enhancements in material properties. Compared to their non-fluorinated counterparts, fluorinated polymers often exhibit:
Enhanced Thermal Stability : The high strength of the carbon-fluorine bond contributes to superior resistance to high temperatures. nih.gov
Improved Chemical Resistance and Hydrophobicity : Fluorine's low polarizability and high electronegativity result in materials with low surface energy, leading to increased resistance to chemical attack and moisture. rsc.orgrsc.org
For example, fluorinated poly(aryl ether)s (FPAEs) synthesized from a similar monomer, 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl, have demonstrated a combination of high thermal stability and excellent dielectric properties, making them suitable for applications in high-speed communication networks. rsc.org The properties of such polymers underscore the potential of using fluorinated bisphenol building blocks.
| Polymer Property | Reported Value Range |
|---|---|
| Glass Transition Temperature (Tg) | 178–226 °C |
| 5% Weight Loss Temperature (Td5) | 514–555 °C |
| Dielectric Constant (at 11 GHz) | 2.07–2.80 |
| Dielectric Loss (at 11 GHz) | 0.002–0.006 |
| Water Absorption | 0.28–0.87% |
| Water Contact Angle | 92.4°–98.7° |
Resins:
Bisphenol compounds are fundamental precursors in the production of epoxy and phenolic resins. rsc.org While bisphenol A (BPA) is widely used, concerns about its endocrine-disrupting properties have driven research into alternatives. plos.orgnih.gov Specialty bisphenols, including fluorinated variants, are explored to create resins with tailored properties. Incorporating a monomer like this compound into a phenol-formaldehyde or epoxy resin formulation could yield a thermoset with the characteristic benefits of fluorination, such as enhanced hydrophobicity and chemical inertness.
Precursor in the Synthesis of Optoelectronic or Magnetic Materials
The electronic and structural characteristics of fluorinated aromatic compounds make them attractive precursors for materials with specific optical and electronic functionalities.
Optoelectronic Materials:
The synthesis of high-performance polymers for optoelectronic applications often relies on monomers that can produce materials with high optical transparency and a low dielectric constant. researchgate.netpensoft.net Fluorinated polyimides and poly(arylene ether)s are prime examples of materials developed for these applications. bit.edu.cnkpi.ua
The key advantages imparted by fluorine-containing monomers like this compound in this context include:
Low Dielectric Constant : As noted previously, the low polarizability of the C-F bond is crucial for creating interlayer dielectrics in integrated circuits and materials for 5G/6G communication, which require minimal signal loss at high frequencies. rsc.orgrsc.orgbohrium.com
Optical Transparency : Fluorination can disrupt intermolecular charge-transfer interactions within polymer chains, leading to lighter color and higher transparency in the resulting films. pusan.ac.kr
Tunable Electronic Properties : In π-conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics, the electronic properties are governed by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netmdpi.com The strong electron-withdrawing nature of fluorine can be used to tune these energy levels in a precursor, thereby controlling the optoelectronic characteristics of the final polymer. digitellinc.com
Magnetic Materials:
The use of this compound as a direct precursor in the synthesis of magnetic materials is not well-established in the literature. Research into magnetic polymers or materials often involves the incorporation of metallic nanoparticles into a polymer matrix, such as furan resin, rather than synthesizing a material with intrinsic magnetic properties from a phenolic precursor alone. researchgate.net Therefore, the application of this specific compound in the field of magnetic materials remains speculative.
Research Probes for Understanding Chemical Interactions
The presence of both hydroxyl (hydrogen bond donor) and fluorine (potential hydrogen bond acceptor and NMR probe) groups makes this compound an interesting candidate for use as a research probe in supramolecular chemistry and molecular recognition studies.
Hydrogen Bonding Studies:
Fluorination has been shown to be a powerful strategy for enhancing the hydrogen bond donor capability of phenolic compounds. brighton.ac.uk The electron-withdrawing fluorine atoms increase the acidity of the phenolic protons, leading to stronger and more directional hydrogen bonds. brighton.ac.uk This enhanced interaction strength is critical for constructing stable and ordered self-assembled molecular networks. brighton.ac.uk
Calculations have shown that fluorination can increase the strength of an O−H⋯N(pyridyl) hydrogen bond by approximately 17%. brighton.ac.uk Furthermore, the fluorine atoms themselves can participate in weaker, yet significant, non-covalent interactions, such as C−H⋯F and F⋯H–O hydrogen bonds, which can further stabilize molecular assemblies. brighton.ac.uknih.gov
| Interaction Type | Typical Energy (kcal/mol) | Significance |
|---|---|---|
| O-H···F (Fluorinated Phenol) | ~1.7 kcal/mol increase vs. non-fluorinated brighton.ac.uk | Strengthens donor capacity of the phenol. |
| C-H···F | 0.8–1.0 brighton.ac.uk | Contributes to the stability of crystal packing and self-assembly. |
| F···H-N | ~0.8 nih.gov | Important in ligand-protein binding. |
| F···H-O | ~0.64 nih.gov | Can influence molecular conformation and interactions in biological systems. |
¹⁹F NMR Probes:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular structure and dynamics. The ¹⁹F nucleus is particularly advantageous as an NMR probe because of its 100% natural abundance, high sensitivity, and a wide chemical shift range that is very sensitive to the local electronic environment. mdpi.comresearchgate.net A molecule like this compound, which contains two fluorine atoms in distinct chemical environments, could serve as an excellent probe for:
Conformational Analysis : Detecting through-space correlations between ¹H and ¹⁹F nuclei (via HOESY experiments) can help determine the preferred conformation of the molecule in solution. mdpi.com
Binding Studies : Changes in the ¹⁹F NMR chemical shifts upon interaction with another molecule (e.g., a protein or another small molecule) can provide quantitative information about binding events and affinity.
Intramolecular Interactions : The presence of intramolecular hydrogen bonds involving fluorine can be detected by observing through-space scalar couplings (1hJNH···F) between the proton and fluorine nuclei. mdpi.com
Advanced Analytical Methodologies for Compound Analysis and Process Monitoring
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of analytical chemistry, indispensable for the separation, identification, and quantification of "2-Fluoro-5-(4-fluoro-2-hydroxyphenyl)phenol" from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of "this compound" due to its high resolution, sensitivity, and speed. A validated reversed-phase HPLC (RP-HPLC) method is typically employed for routine analysis. scielo.brscielo.br
Given the biphenyl (B1667301) structure and the presence of polar hydroxyl and non-polar fluoro groups, a C18 or a biphenyl stationary phase is often selected to provide a suitable balance of hydrophobic and π-π interactions, which enhances separation from structurally similar impurities. chromatographyonline.comchromatographyonline.comresearchgate.net The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and water, allowing for the efficient elution of the compound while ensuring sharp peak shapes. scielo.brresearchgate.net Detection is typically performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, often around 254 nm or 280 nm. researchgate.netqub.ac.uk
For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression analysis is performed. This allows for the accurate determination of the concentration of "this compound" in unknown samples. Method validation is performed to establish linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.brscielo.br
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 5% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
This table presents a typical set of parameters and may require optimization for specific applications.
Due to the low volatility of phenolic compounds, direct analysis of "this compound" by Gas Chromatography (GC) is not feasible. However, GC can be a powerful tool for its analysis after conversion into a more volatile derivative. phenomenex.bloggcms.czchromtech.com The most common derivatization technique for phenols is silylation, where the acidic protons of the hydroxyl groups are replaced by a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov
The derivatization is typically carried out by reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in an aprotic solvent like acetone. researchgate.netnih.gov The resulting TMS ether is significantly more volatile and thermally stable, making it amenable to GC analysis.
The derivatized sample is then injected into a GC system, usually equipped with a mass spectrometer (MS) detector (GC-MS). researchgate.netresearchgate.net The GC column, typically a non-polar capillary column like a DB-5ms, separates the derivatized analyte from other components. The mass spectrometer provides structural information, confirming the identity of the derivative and any impurities. Quantitative analysis can be performed by using an internal standard and constructing a calibration curve.
Table 2: Representative GC-MS Conditions for Analysis of Silylated this compound
| Parameter | Value |
| Derivatizing Agent | BSTFA with 1% TMCS |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 70 °C (1 min), then 10 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (EI, 70 eV) |
| Scan Range | 45-550 m/z |
This table outlines a general set of conditions that would need to be optimized for the specific derivative.
For the purification of "this compound" on a larger scale, preparative column chromatography is the method of choice. This technique allows for the isolation of the target compound from by-products and unreacted starting materials. Based on the polarity of the compound, either normal-phase or reversed-phase chromatography can be employed.
In a typical normal-phase setup, silica (B1680970) gel is used as the stationary phase. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297) or dichloromethane, is used to elute the compounds from the column. lookchem.com The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). Fractions containing the pure product are collected, combined, and the solvent is removed to yield the purified "this compound". For closely related biphenyl isomers, a solvent system like hexane:dichloromethane:toluene has been shown to be effective. qub.ac.uk
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Thermal Stability and Decomposition
For fluorinated aromatic compounds, TGA typically shows high thermal stability, with decomposition often initiating at temperatures above 200-300°C. researchgate.netresearchgate.netrsc.org The decomposition of such molecules can be a multi-step process. researchgate.net The TGA thermogram would display the onset temperature of decomposition, which is a key indicator of thermal stability. The analysis can also reveal the percentage of mass loss at different temperature ranges, corresponding to the loss of specific fragments of the molecule. The final residual mass at the end of the analysis provides information about the formation of any non-volatile decomposition products. The thermal decomposition of fluorinated polymers can release various fluorinated compounds. researchgate.netturi.orgnih.gov
Table 3: Expected TGA Data for a Thermally Stable Fluorinated Aromatic Compound
| Parameter | Expected Observation |
| Onset of Decomposition (Tonset) | > 300 °C |
| Temperature of Max. Decomposition Rate | Dependent on decomposition steps |
| Mass Loss Events | Potentially multiple steps corresponding to fragmentation |
| Residual Mass at 800 °C | Low, indicating near-complete decomposition |
This table provides a generalized expectation for a compound of this class; actual values would be determined experimentally.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For "this compound", with a molecular formula of C₁₂H₈F₂O₂, elemental analysis is performed to confirm the percentages of carbon, hydrogen, and, in some specialized setups, oxygen and fluorine. The experimentally determined percentages are then compared with the theoretically calculated values to validate the empirical formula and assess the purity of the compound.
The analysis for carbon and hydrogen is typically carried out by high-temperature combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products, carbon dioxide and water, are collected and quantified.
The determination of fluorine in organic compounds requires a modification of the standard combustion method due to the high reactivity of fluorine. usgs.gov The combustion tube often contains a substance like magnesium oxide or thorium dioxide to trap the fluorine as a non-volatile fluoride (B91410). acs.org The amount of fluoride can then be determined by various methods, including ion-selective electrode analysis or titration. Alternatively, modern techniques like combustion ion chromatography (CIC) can be used for the direct determination of fluorine content. nih.govtudelft.nl
**Table 4: Theoretical Elemental Composition of this compound (C₁₂H₈F₂O₂) **
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 64.89 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.63 |
| Fluorine | F | 18.998 | 2 | 37.996 | 17.10 |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.40 |
| Total | 222.19 | 100.00 |
Experimental values are expected to be in close agreement with these theoretical percentages for a pure sample.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-reduction or side products.
- Adjust stoichiometry of boronic acid (1.2–1.5 equivalents) to improve yield.
- Use inert atmosphere (N₂/Ar) to stabilize Pd catalysts and prevent oxidation .
Basic: How should researchers characterize the crystalline structure and confirm molecular geometry?
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key steps include:
- Crystallization : Grow crystals via slow evaporation of CHCl₃/CH₃OH .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
- Refinement : Apply SHELXL for structure solution. Position H-atoms geometrically (C–H = 0.93 Å) with isotropic displacement parameters (Uiso = 1.2×Ueq(C)) .
Validation : Compare bond lengths/angles with DFT-optimized geometries to resolve discrepancies in H-atom positioning .
Advanced: How can researchers resolve contradictions in reported biological activity data for fluorinated phenolic derivatives?
Methodological Answer :
Contradictions often arise from variations in:
- Structural analogs : Minor substitutions (e.g., -OH vs. -OCH₃) alter electronic properties and bioactivity. Compare with 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol .
- Assay Conditions : Adjust pH (phenolic protonation affects solubility) and use standardized cell lines (e.g., HEK293 for receptor binding).
- Data Normalization : Use internal controls (e.g., 5-Fluoro-2-hydroxybenzoic acid as a reference) to account for batch-to-batch variability .
Case Study : Re-evaluate conflicting IC₅₀ values using a unified protocol (e.g., MTT assay at 48 hours, 10% FBS) .
Advanced: What strategies improve aqueous solubility without compromising bioactivity for fluorinated phenolic compounds?
Q. Methodological Answer :
- Salt Formation : Convert phenolic -OH to choline salts (e.g., as in Patent 3-[2-fluoro-5-(2,3-difluoro-6-methoxybenzyloxy)-4-methoxyphenyl]thieno[3,4-d]pyrimidine choline salt) to enhance solubility by >50% .
- Co-solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes (e.g., 10% w/v β-cyclodextrin) to stabilize the compound in aqueous media .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) at the phenolic -OH to improve bioavailability .
Advanced: How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. XRD) for fluorinated phenolic derivatives?
Q. Methodological Answer :
- NMR Assignments : Use ¹⁹F NMR to resolve overlapping signals. For example, fluorinated phenyl groups show distinct δ values (-110 to -125 ppm for meta-F vs. -130 ppm for para-F) .
- XRD Validation : Cross-check dihedral angles (e.g., between phenyl rings) from XRD with DFT-predicted geometries to confirm conformer dominance .
- Dynamic Effects : Perform variable-temperature NMR to detect rotamers or tautomers causing signal splitting .
Basic: What purification techniques are effective for isolating fluorinated phenolic compounds?
Q. Methodological Answer :
- Recrystallization : Use CHCl₃/CH₃OH (1:3 v/v) for high-purity crystals (>95%) .
- Column Chromatography : Employ silica gel with EtOAc/hexane (30:70) as eluent. Monitor fractions via UV at 254 nm .
- HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water (gradient: 40% → 80% ACN) for chiral separation .
Advanced: How can computational methods predict the stability and reactivity of fluorinated phenolic derivatives?
Q. Methodological Answer :
- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) to predict HOMO/LUMO energies and Fukui indices for nucleophilic/electrophilic sites .
- MD Simulations : Simulate solvation in explicit water (TIP3P model) to assess aggregation propensity and solubility trends .
- QSPR Models : Train models using descriptors like logP, polar surface area, and fluorine count to predict metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
